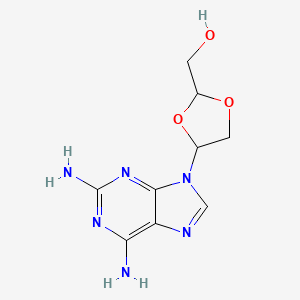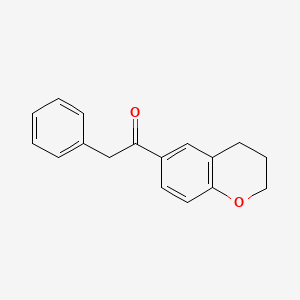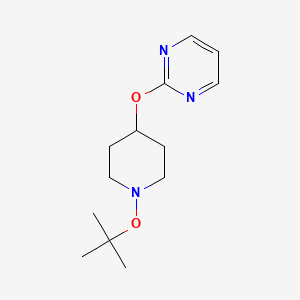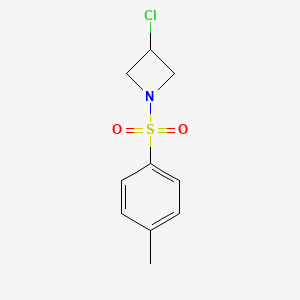
1,3-Dioxolane-2-methanol, 4-(2,6-diamino-9H-purin-9-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol is a nucleoside analog that has significant applications in medicinal chemistry, particularly in the treatment of viral infections. It is structurally related to purine nucleosides and exhibits antiviral properties by interfering with viral replication processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Dioxolane Ring: The dioxolane ring is introduced via a cyclization reaction involving appropriate diol precursors.
Final Coupling: The purine base is then coupled with the dioxolane ring under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification Steps: Including crystallization and chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
(4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological activities.
科学的研究の応用
(4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Primarily used in antiviral therapies, particularly for the treatment of HIV and hepatitis B.
Industry: Employed in the development of diagnostic tools and assays.
作用機序
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA during replication. This incorporation leads to chain termination and inhibition of viral replication. The primary molecular targets include viral reverse transcriptase and DNA polymerase enzymes.
類似化合物との比較
(4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: is unique due to its specific structure and mechanism of action. Similar compounds include:
Amdoxovir: Another nucleoside analog with antiviral properties.
Abacavir: A related compound used in the treatment of HIV.
Lamivudine: Another nucleoside analog with a similar mechanism of action but different structural features.
These compounds share similar antiviral activities but differ in their pharmacokinetic properties and specific applications.
特性
IUPAC Name |
[4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAHNGKRJJEIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431870, DTXSID70869949 |
Source


|
| Record name | 1,3-Dioxolane-2-methanol, 4-(2,6-diamino-9H-purin-9-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126652-37-7 |
Source


|
| Record name | 1,3-Dioxolane-2-methanol, 4-(2,6-diamino-9H-purin-9-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)







